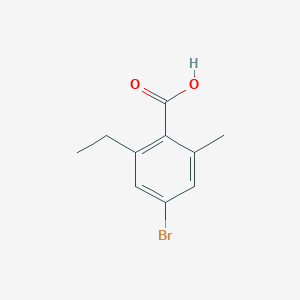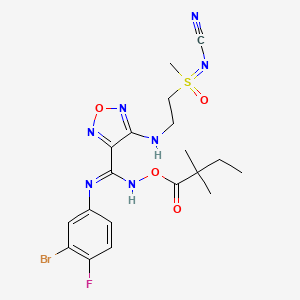
Ido-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ido-IN-11 is a potent inhibitor of indoleamine-2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the metabolism of tryptophan to kynurenine. This compound has shown significant potential in various scientific research fields, particularly in cancer immunotherapy, due to its ability to modulate immune responses by inhibiting IDO activity .
Méthodes De Préparation
The synthesis of Ido-IN-11 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of a heterocyclic core, often through cyclization reactions.
Functional group introduction: Various functional groups are introduced to the core structure through substitution reactions, ensuring the compound’s activity as an IDO inhibitor.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Analyse Des Réactions Chimiques
Ido-IN-11 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Applications De Recherche Scientifique
Ido-IN-11 has a wide range of scientific research applications, including:
Cancer Immunotherapy: this compound is used to inhibit IDO activity, which can enhance the immune system’s ability to target and destroy cancer cells.
Biological Studies: The compound is used to study the role of IDO in various biological processes, including immune regulation and tryptophan metabolism.
Drug Development:
Mécanisme D'action
Ido-IN-11 exerts its effects by inhibiting the activity of indoleamine-2,3-dioxygenase. This enzyme is responsible for the first step in the catabolism of tryptophan to kynurenine. By inhibiting IDO, this compound prevents the depletion of tryptophan and the accumulation of kynurenine, which can suppress immune cell function and promote immune tolerance. This inhibition enhances the immune system’s ability to target and destroy cancer cells .
Comparaison Avec Des Composés Similaires
Ido-IN-11 is unique among IDO inhibitors due to its high potency and selectivity. Similar compounds include:
IDO1-IN-1: Another potent IDO inhibitor with similar applications in cancer immunotherapy.
IDO-IN-8: A compound with a different core structure but similar inhibitory activity against IDO.
PF-06840003: An IDO inhibitor currently under investigation for its potential in cancer treatment.
This compound stands out due to its superior potency and selectivity, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C19H23BrFN7O4S |
|---|---|
Poids moléculaire |
544.4 g/mol |
Nom IUPAC |
[[N-(3-bromo-4-fluorophenyl)-C-[4-[2-(N-cyano-S-methylsulfonimidoyl)ethylamino]-1,2,5-oxadiazol-3-yl]carbonimidoyl]amino] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C19H23BrFN7O4S/c1-5-19(2,3)18(29)31-27-17(25-12-6-7-14(21)13(20)10-12)15-16(28-32-26-15)23-8-9-33(4,30)24-11-22/h6-7,10H,5,8-9H2,1-4H3,(H,23,28)(H,25,27) |
Clé InChI |
HZXDVRSHIPIHDQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=O)ONC(=NC1=CC(=C(C=C1)F)Br)C2=NON=C2NCCS(=NC#N)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


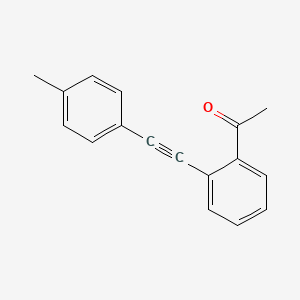
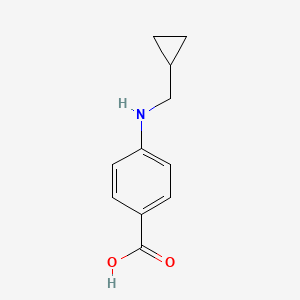
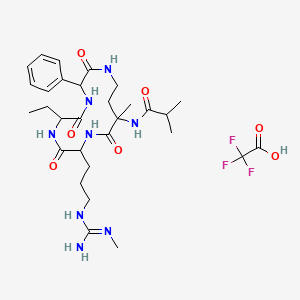
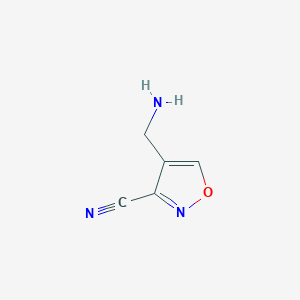
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanol](/img/structure/B15092702.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
![4-{2-[Ethyl(methyl)amino]ethyl}aniline](/img/structure/B15092708.png)
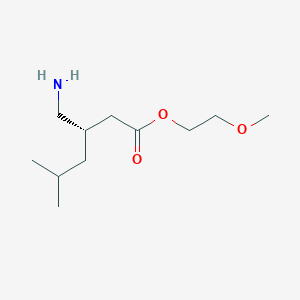
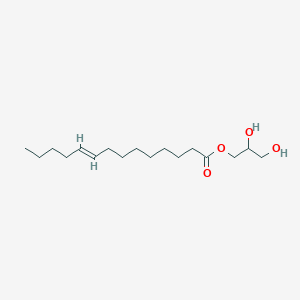
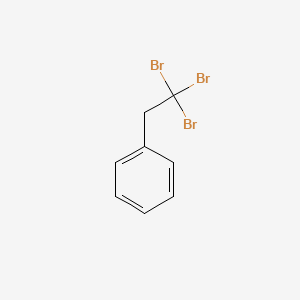
![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)
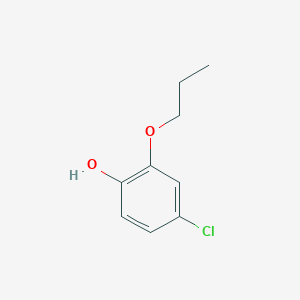
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)
